Acridine, 9,9'-heptamethylenediiminobis-
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
61732-87-4 |
|---|---|
Molecular Formula |
C33H32N4 |
Molecular Weight |
484.6 g/mol |
IUPAC Name |
N,N'-di(acridin-9-yl)heptane-1,7-diamine |
InChI |
InChI=1S/C33H32N4/c1(2-12-22-34-32-24-14-4-8-18-28(24)36-29-19-9-5-15-25(29)32)3-13-23-35-33-26-16-6-10-20-30(26)37-31-21-11-7-17-27(31)33/h4-11,14-21H,1-3,12-13,22-23H2,(H,34,36)(H,35,37) |
InChI Key |
XBGQVMBAFVJLKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCCCCCNC4=C5C=CC=CC5=NC6=CC=CC=C64 |
Origin of Product |
United States |
Synthetic Strategies and Derivatization Approaches for Acridine, 9,9 Heptamethylenediiminobis
Synthetic Methodologies for Dimeric Acridine (B1665455) Coresnih.govnih.govnih.gov
The synthesis of dimeric acridines, such as Acridine, 9,9'-heptamethylenediiminobis-, hinges on the effective formation of a linker between two acridine monomers. The core of this process involves creating bonds between the 9-position of two acridine rings and a diamine spacer.
Classic and Modern Coupling Reactions for Linker Formationnih.govpharmaguideline.com
The primary and most direct method for synthesizing dimeric acridines with an aliphatic diamine linker involves the nucleophilic aromatic substitution of 9-chloroacridine (B74977) with a suitable diamine. For Acridine, 9,9'-heptamethylenediiminobis-, the key reactants are two equivalents of a 9-chloroacridine precursor and one equivalent of 1,7-diaminoheptane (B1222138).
The reaction proceeds by the displacement of the chloride ion from the electron-deficient 9-position of the acridine ring by the nucleophilic amine groups of the diamine. This reaction is typically carried out in a suitable solvent, such as phenol (B47542) or an alcohol, often at elevated temperatures to drive the reaction to completion. The general scheme for this coupling is as follows:
Step 1: Nucleophilic attack by one amino group of 1,7-diaminoheptane on the C9 atom of the first 9-chloroacridine molecule.
Step 2: Elimination of a hydrochloride (HCl) molecule to form a mono-acridinylated intermediate.
Step 3: A subsequent nucleophilic attack by the second amino group of the intermediate on a second molecule of 9-chloroacridine.
Step 4: Elimination of a second HCl molecule to yield the final dimeric product, Acridine, 9,9'-heptamethylenediiminobis-.
This classic approach has been successfully used to prepare a series of spacered dimeric acridine compounds. nih.gov Modern variations may employ advanced coupling methodologies, such as Buchwald-Hartwig amination, although the direct substitution with 9-chloroacridines remains a common and effective strategy. nih.gov
Catalytic Systems in Dimeric Acridine Synthesisnih.govnih.govrsc.org
While the direct coupling of diamines to 9-chloroacridine can proceed thermally, catalytic systems are more commonly associated with the synthesis of the acridine core itself or with more complex C-N bond formations.
Lewis Acid Catalysis: The Bernthsen acridine synthesis, a classic method for creating the acridine heterocycle, involves the condensation of a diarylamine with a carboxylic acid using zinc chloride (ZnCl₂) as a Lewis acid catalyst at high temperatures. nih.govpharmaguideline.com This method can be used to prepare substituted acridine precursors which can then be chlorinated at the 9-position for subsequent coupling.
Transition Metal Catalysis: Modern synthetic organic chemistry offers powerful tools for C-N bond formation. Palladium and copper-based catalytic systems are widely used. For instance, copper-catalyzed tandem cyclization reactions have been developed for the one-pot assembly of acridines. rsc.org Similarly, palladium-catalyzed reactions are employed in novel synthetic routes to the acridine core, for example, through the cyclization of precursors like bis(2-bromophenyl)amine. nih.gov While not always applied directly to the final linker-formation step for simple diamines, these catalytic methods are crucial for creating diverse and functionalized acridine monomers that can then be dimerized.
A summary of common catalytic approaches is presented below.
| Catalytic System | Reaction Type | Role in Synthesis | Reference |
|---|---|---|---|
| Zinc Chloride (ZnCl₂) | Bernthsen Acridine Synthesis | Catalyzes condensation to form the acridine core. | nih.govpharmaguideline.com |
| Palladium Catalysts | Cross-Coupling / Cyclization | Used for synthesizing complex acridine precursors. | nih.gov |
| Copper Catalysts | Amination / Annulation Cascades | Enables one-pot synthesis of the acridine ring system. | rsc.org |
Microwave-Assisted Synthetic Protocolsclockss.orgrsc.orgresearchgate.net
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, increase yields, and improve energy efficiency. rsc.org The synthesis of acridine derivatives is particularly amenable to this technology. clockss.orgresearchgate.net
Reactions that traditionally require several hours of conventional heating can often be completed in a matter of minutes under microwave irradiation. clockss.org For example, the Bernthsen synthesis of 9-substituted acridines, which might take 4-8 hours by conventional heating at 200°C, can be completed in 5-7 minutes using microwave irradiation at similar temperatures, often with comparable or better yields. clockss.org This rapid heating is attributed to the direct interaction of microwaves with polar molecules in the reaction mixture, leading to efficient and uniform energy transfer. This approach is also considered a greener synthetic route due to the significant reduction in reaction time and potential for solvent-free conditions. rsc.orgresearchgate.net It is highly probable that the final coupling step between 9-chloroacridine and 1,7-diaminoheptane could also be significantly accelerated using microwave-assisted protocols.
Strategies for Peripheral Modification and Functionalization
Beyond the synthesis of the core structure, the functionalization of the peripheral positions of the acridine rings is crucial for tailoring the molecule's properties for specific applications, such as biological probes or materials science.
Introduction of Substituents for Modulating Electronic Properties
The acridine ring system is susceptible to electrophilic substitution, which typically occurs at the 2- and 7-positions. pharmaguideline.com Common modifications include the introduction of:
Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OCH₃) and amino (-NH₂) can increase the electron density of the aromatic system. This often leads to changes in the absorption and emission spectra of the molecule.
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) and chloro (-Cl) decrease the electron density. These substituents can impact the molecule's electrochemical potential and its interaction with biological targets. nih.gov
The strategic placement of these groups allows for fine-tuning of the molecule's characteristics. For instance, studies on dimeric acridines have explored derivatives with 2,4-dimethoxy-6-nitro and 2-methoxy-6-nitro substitution patterns to optimize their activity. nih.gov Furthermore, protonation of the acridine nitrogen atom also has a profound effect on the electronic characteristics of the molecule. researchgate.netrsc.org
| Substituent Type | Example Groups | Effect on Acridine Ring | Potential Application |
|---|---|---|---|
| Electron-Donating | -OCH₃ (Methoxy), -NH₂ (Amino) | Increases electron density; can shift fluorescence wavelength. | Fluorescent probes, molecular sensors. |
| Electron-Withdrawing | -NO₂ (Nitro), -Cl (Chloro) | Decreases electron density; modifies redox potential. | Therapeutic agents, electronic materials. |
Incorporation of Bioconjugatable Tags for Probe Development
For applications in chemical biology and diagnostics, dimeric acridines can be functionalized with bioconjugatable tags. These tags are reactive chemical moieties that allow the acridine dimer to be covalently attached to biomolecules such as proteins, peptides, or nucleic acids. researchgate.net
A common strategy involves introducing a carboxylic acid or an activated ester (like an N-hydroxysuccinimide ester) onto the acridine ring or at the end of the linker chain. This allows for the formation of a stable amide bond with primary amine groups found in proteins (e.g., the side chain of lysine (B10760008) residues). Acridine-4-carboxamide derivatives, for example, have been successfully used to conjugate acridines to oligodeoxynucleotides to improve their thermal stability. researchgate.net
Other bioconjugatable tags that could be incorporated include:
Alkynes or Azides: For use in "click chemistry" (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition), offering a highly specific and efficient conjugation method.
Maleimides or Thiols: For reaction with cysteine residues in proteins.
Aldehydes or Ketones: For reaction with hydrazides or aminooxy groups to form hydrazones or oximes.
By incorporating these tags, the dimeric acridine can be transformed into a powerful tool for imaging, labeling, and probing biological systems.
Synthesis of Spiro-Acridine Derivatives
The synthesis of spiro-acridine derivatives, which feature a spirocyclic system at the C-9 position of the acridine core, involves several innovative strategies. These compounds are of significant interest due to their unique three-dimensional structures.
One prominent method is the one-pot, multi-component cyclocondensation reaction. For instance, the synthesis of 10-phenyl-3,4,6,7-tetrahydro-1H-spiro[acridine-9,2′-indoline]-1,3,8-trione derivatives is achieved through a four-component reaction. researchgate.net This reaction can be efficiently catalyzed by p-toluenesulfonic acid (p-TSA) under solvent-free conditions. researchgate.net A similar three-component strategy has been developed for accessing spiro[benzo[a]acridine-12,4′-imidazolidine]-2′,5′-dione derivatives, which uniquely proceeds through a ring-opening and recyclization of isatins. acs.org
Another effective approach involves nucleophilic substitution followed by a spontaneous cyclization. This is exemplified in the synthesis of six specific spiro-acridine derivatives, which were obtained from reactions between acetohydrazide or acetamide (B32628) intermediates and 9-carbaldehydeacridine. mdpi.com Two such compounds, AMTAC-01 and AMTAC-02, were synthesized by introducing a cyano-N-acylhydrazone moiety between the acridine and phenyl rings, which then undergoes cyclization. researchgate.net
Furthermore, spirocyclic acridine-lactams can be prepared using the Friedländer-quinoline synthesis, starting from spirocyclic ketones that contain a lactam ring. nih.gov This method results in mixtures of separable regioisomers. nih.gov
| Derivative Name | Synthetic Approach | Key Reactants | Yield | Melting Point (°C) | Reference |
|---|---|---|---|---|---|
| AMTAC-01 | Nucleophilic addition & Spontaneous cyclization | 2-cyanoacetohydrazide, Aromatic aldehydes, 9-carbaldehydeacridine | 79.82% | 217–222 | mdpi.com |
| AMTAC-06 | Nucleophilic addition & Spontaneous cyclization | 2-cyanoacetohydrazide, Aromatic aldehydes, 9-carbaldehydeacridine | 24% | 240–242 | mdpi.com |
| Spiro[acridine-9,2′-indoline]-1,3,8-trione derivatives | Four-component cyclocondensation | Not specified | Not specified | Not specified | researchgate.net |
Purification and Analytical Verification Methodologies in Synthetic Organic Chemistry
The successful synthesis of acridine derivatives necessitates rigorous purification and analytical verification to ensure the identity, purity, and structural integrity of the final compounds. A combination of chromatographic and spectroscopic techniques is routinely employed.
Following synthesis, the crude product is often purified through recrystallization. Ethanol is a commonly used solvent for this purpose, as seen in the purification of various spiro-acridine and N-(9-acridinyl) amino acid derivatives. mdpi.commdpi.com For separating complex mixtures or purifying compounds that are difficult to crystallize, chromatographic methods are essential. Preparative thin-layer chromatography (TLC) using solvent systems such as chloroform/methanol has proven effective for isolating specific acridine derivatives. mdpi.com
For the separation and quantification of acridine compounds, capillary liquid chromatography is a powerful tool. chemicke-listy.cz Using a C18 stationary phase, acridine derivatives can be effectively separated with binary mobile phases, typically consisting of high percentages (around 90%) of acetonitrile (B52724) mixed with water or an acetate (B1210297) buffer. chemicke-listy.cz This method allows for detection limits in the micromolar range. chemicke-listy.cz
Once purified, the verification of the chemical structure is paramount. This is achieved through a suite of analytical methods:
Spectroscopic Analysis : Fourier-transform infrared (FT-IR) spectroscopy is used to identify key functional groups, such as N-H, C=O, and C≡N vibrations. mdpi.com Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, provides detailed information about the chemical environment of protons and carbon atoms, which is crucial for elucidating the precise molecular structure. researchgate.netmdpi.com High-Resolution Mass Spectrometry (HRMS) is employed to confirm the elemental composition and molecular weight of the synthesized compound with high accuracy. mdpi.com
Physical Characterization : Determining the melting point is a fundamental technique to assess the purity of a crystalline solid. mdpi.commdpi.com A sharp melting range typically indicates a high degree of purity.
| Technique | Purpose | Example Application & Data | Reference |
|---|---|---|---|
| Recrystallization | Purification | Crystals washed with water and recrystallized from ethanol. | mdpi.com |
| Capillary Liquid Chromatography | Separation & Quantification | Mobile phase: acetonitrile/0.2 M acetate buffer (90:10, v/v); detection limits in the µmol·dm⁻³ range. | chemicke-listy.cz |
| FT-IR Spectroscopy | Functional Group Identification | AMTAC-06: 3315.63 (NH), 2239.35 (CN), 1676.14 (C=O) cm⁻¹. | mdpi.com |
| ¹H & ¹³C NMR | Structural Elucidation | Used to confirm the structure of spiro[acridine-9,2′-indoline]-1,3,8-trione. | researchgate.net |
| High-Resolution Mass Spectrometry (HRMS) | Molecular Formula & Weight Confirmation | AMTAC-06: [M+H]⁺ calculated: 410.8551; found: 411.0870. | mdpi.com |
| Melting Point Analysis | Purity Assessment | AAD7: 210.0–212.0 °C; AAD8: 231.3–232.6 °C. | mdpi.com |
Photophysical and Spectroscopic Characterization of Acridine, 9,9 Heptamethylenediiminobis Analogues
Absorption Spectroscopy and Electronic Transitions
The electronic absorption spectra of acridine (B1665455) and its derivatives are characterized by transitions within the π-electron system of the tricyclic aromatic core. These transitions are sensitive to the molecular structure and the surrounding environment.
UV-Vis Absorption Spectra and Molar Absorptivity
Acridine derivatives typically exhibit strong absorption in the UV-Vis region, generally between 320 and 420 nm. This absorption is attributed to π-π* electronic transitions within the acridine ring system. For bis-acridine compounds, where two acridine moieties are linked, the molar absorptivity is expected to be approximately double that of a single acridine chromophore, assuming no significant ground-state interactions between the two rings. The heptamethylene linker in "Acridine, 9,9'-heptamethylenediiminobis-" is a flexible, insulating chain, which would largely prevent electronic coupling between the two acridine units in the ground state.
A representative analogue, 9-aminoacridine (B1665356), displays characteristic absorption bands in aqueous solution. The specific absorption maxima and molar absorptivity can be influenced by factors such as solvent polarity and pH. While precise values for the target compound are not available, the table below provides illustrative data for a related class of bis-acridine derivatives to demonstrate the typical range of these parameters.
Table 1: Illustrative UV-Vis Absorption Data for Acridine Analogues in Dichloromethane
| Compound Analogue | λabsmax (nm) |
|---|---|
| Analogue 1 | 346, 365 |
Note: Data is for 2,4-bis(arylethynyl)-9-chloro-5,6,7,8-tetrahydroacridine derivatives and serves as an example of the absorption characteristics of bis-functionalized acridines.
Influence of Molecular Structure on Absorption Maxima and Band Shapes
The molecular structure, including the nature and position of substituents on the acridine ring and the length and nature of the linker in bis-acridines, plays a crucial role in determining the absorption maxima and band shapes.
In "Acridine, 9,9'-heptamethylenediiminobis-", the amino groups at the 9-position act as auxochromes, which can lead to a red-shift (bathochromic shift) of the absorption bands compared to unsubstituted acridine. The flexible heptamethylene linker is not expected to significantly alter the position of the absorption maxima compared to a monomeric 9-aminoacridine derivative, as it does not extend the π-conjugated system. However, the presence of two chromophores within the same molecule can lead to broadening of the absorption bands. Intramolecular interactions, such as π-stacking between the two acridine rings, could potentially occur, leading to changes in the absorption spectrum, typically a hypochromic effect (decrease in molar absorptivity) and a small shift in the absorption maxima. The likelihood of such interactions in a flexible molecule like this would be concentration and solvent dependent.
Fluorescence Spectroscopy and Excited-State Dynamics
Acridine derivatives are well-known for their fluorescent properties. The emission characteristics are highly sensitive to the excited-state dynamics, which are influenced by the molecular structure and the local environment.
Fluorescence Emission Spectra and Quantum Yields
Upon excitation into their absorption bands, acridine derivatives typically exhibit fluorescence emission at longer wavelengths. The fluorescence quantum yield (Φf), which is the ratio of emitted photons to absorbed photons, is a key parameter characterizing the efficiency of the emission process. For many acridine derivatives, the quantum yields can be quite high.
In bis-acridine compounds like "Acridine, 9,9'-heptamethylenediiminobis-", the possibility of intramolecular interactions in the excited state, such as excimer formation, can significantly influence the emission spectrum and quantum yield. An excimer is an excited-state dimer that is not stable in the ground state and typically emits at a longer wavelength (red-shifted) with a broader, structureless band compared to the monomer emission. The formation of excimers is dependent on the proximity and parallel alignment of the two acridine rings, which is facilitated by the flexible heptamethylene linker.
The table below presents illustrative fluorescence data for a class of bis-acridine analogues to provide an indication of the expected values.
Table 2: Illustrative Fluorescence Emission Data for Acridine Analogues in Dichloromethane
| Compound Analogue | λemmax (nm) | Φf |
|---|---|---|
| Analogue 1 | 409 | 0.14 |
Note: Data is for 2,4-bis(arylethynyl)-9-chloro-5,6,7,8-tetrahydroacridine derivatives and serves as an example of the emission characteristics of bis-functionalized acridines.
Fluorescence Lifetimes and Radiative/Non-Radiative Decay Pathways
The fluorescence lifetime (τf) is the average time a molecule spends in the excited state before returning to the ground state via fluorescence. This parameter provides insight into the rates of the competing radiative (fluorescence) and non-radiative decay pathways. The radiative decay rate constant (kr) is related to the intrinsic probability of fluorescence emission, while the non-radiative decay rate constant (knr) encompasses all other de-excitation processes, such as internal conversion and intersystem crossing.
The fluorescence quantum yield and lifetime are related by the equation: Φf = kr / (kr + knr) = krτf.
For bis-acridine systems, the fluorescence lifetime can be complex. If the two acridine moieties are independent, a single exponential decay similar to the monomer would be expected. However, if intramolecular interactions and excimer formation occur, the decay kinetics can become bi-exponential, with one component corresponding to the monomer emission and another, typically longer, component corresponding to the excimer emission.
Solvatochromic Effects on Photophysical Properties
Solvatochromism refers to the change in the position, shape, and intensity of absorption and emission bands of a compound with a change in the polarity of the solvent. Acridine derivatives often exhibit solvatochromic effects due to changes in the dipole moment of the molecule upon electronic excitation.
For "Acridine, 9,9'-heptamethylenediiminobis-", an increase in solvent polarity is expected to lead to a red-shift in the fluorescence emission spectrum (positive solvatochromism). This is because the excited state of 9-aminoacridine derivatives is generally more polar than the ground state. A more polar solvent will stabilize the excited state to a greater extent than the ground state, thus lowering the energy of the fluorescence transition.
The absorption spectrum is generally less sensitive to solvent polarity than the fluorescence spectrum. The magnitude of the solvatochromic shift can provide information about the change in dipole moment upon excitation. The flexible nature of the heptamethylene linker may also allow for solvent-dependent conformational changes, which could further influence the photophysical properties.
Intramolecular Charge Transfer (ICT) Phenomena
Intramolecular Charge Transfer (ICT) is a critical photophysical process observed in analogues of Acridine, 9,9'-heptamethylenediiminobis- where the molecular structure contains both an electron-donating and an electron-accepting moiety. Upon absorption of light, an electron is promoted to an excited state, followed by a rapid transfer from the donor portion to the acceptor portion of the same molecule. This creates a highly polar excited state, often termed an ICT or ESICT (Excited-State Intramolecular Charge Transfer) state. nih.gov
A hallmark of ICT is the observation of dual fluorescence. Molecules exhibiting this phenomenon often display a "normal" emission band corresponding to the locally excited state and a second, significantly red-shifted emission band originating from the decay of the charge-separated ICT state. nih.gov The energy and intensity of this ICT emission are highly sensitive to the surrounding environment. research-nexus.net The choice of solvent, particularly its polarity, plays a crucial role in stabilizing the polar ICT state, which can influence the electronic properties and intensity of the compound. research-nexus.net
The dynamics of the ICT process in 9-aminoacridine derivatives have been elucidated through fluorescence decay analysis. These studies reveal complex, multi-exponential decay kinetics. For instance, in one study, the fluorescence decays in various solvents were characterized by two short-lived components, attributed to the formation and subsequent decay of the ICT state, alongside a longer-lived component related to the normal emission from the acridine singlet excited state. nih.govacs.org The ICT emission can be quenched by the addition of water to polar solvents, an effect ascribed to shifts in the keto-amine/enol-imine equilibrium of the dye. nih.gov
Table 1: Fluorescence Decay Components of a 9-Aminoacridine Derivative in Various Solvents
This table summarizes the time constants (τ) and their relative amplitudes (A) for the fluorescence decay of a 9-aminoacridine derivative, illustrating the formation and decay of the ICT state. Data adapted from Pereira et al. (2005). nih.gov
| Solvent | τ1 (ps) [Amplitude] | τ2 (ns) [Amplitude] | τ3 (ns) [Amplitude] | Associated Process |
|---|---|---|---|---|
| Dioxane | 80 [0.45] | 0.7 [0.43] | 8.9 [0.12] | τ1: ICT Formation τ2: ICT Decay τ3: Normal Emission |
| Ethyl Acetate (B1210297) | 150 [0.40] | 1.1 [0.45] | 9.1 [0.15] | |
| Acetonitrile (B52724) | 310 [0.35] | 2.5 [0.50] | 9.2 [0.15] | |
| Ethanol | 450 [0.30] | 3.2 [0.58] | 9.0 [0.12] |
Advanced Spectroscopic Techniques for Elucidating Molecular Behavior
Circular Dichroism (CD) Spectroscopy for Chirality Assessment in Interactions
Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the conformational changes of chiral molecules. While acridine derivatives are typically achiral, they can exhibit induced circular dichroism (ICD) signals upon binding to a chiral macromolecule such as DNA. researchgate.netnih.gov This induced chirality arises from the interaction of the acridine chromophore's electric transition dipole moments with those of the chiral DNA bases. nih.gov
The binding of bis-acridine analogues to the right-handed helix of DNA results in distinct ICD signals within the absorption bands of the acridine chromophore. researchgate.net The shape, sign, and magnitude of these signals provide valuable information regarding the binding mode and the orientation of the intercalated chromophore relative to the DNA base pairs. nih.govnih.gov For example, a positive ICD signal in a bifunctional platinum-acridine agent was indicative of a bisintercalative binding mode where the long axes of the acridine moieties were aligned with the long dimensions of the base pair pockets. nih.gov
CD spectroscopy is highly sensitive to alterations in DNA secondary structure. Changes in the characteristic DNA CD bands (typically a positive band around 275 nm and a negative band around 245 nm for B-DNA) upon addition of a bis-acridine ligand can signify conformational transitions, such as unwinding or condensation of the DNA helix. mdpi.com Studies have shown that the binding of acridine derivatives can cause dose-dependent changes to the CD spectrum of DNA, confirming strong interactions and alterations to the DNA structure. mdpi.com
Table 2: Induced Circular Dichroism (ICD) Characteristics for Acridine Derivatives Bound to DNA
This table provides examples of ICD signals observed when different acridine derivatives bind to DNA, indicating the nature of the interaction.
| Acridine Derivative | DNA Type | Observed ICD Signal | Interpretation | Reference |
|---|---|---|---|---|
| Acridine Orange | Calf Thymus DNA | Weak signals in visible absorption bands | Consistent with intercalative binding | nih.gov |
| Proflavine | Calf Thymus DNA | Weak signals in visible absorption bands | Consistent with intercalative binding | researchgate.net |
| PT-BIS(ACRAMTU) | d(GCTATAGC)₂ | Positive ICD in the 300-500 nm region | Bisintercalative binding mode | nih.gov |
Time-Resolved Spectroscopy for Mechanistic Insights
Time-resolved spectroscopic techniques, such as femtosecond transient absorption (fs-TA) and time-correlated single-photon counting (TCSPC), are indispensable for understanding the intricate excited-state dynamics of Acridine, 9,9'-heptamethylenediiminobis- and its analogues. tandfonline.commdpi.com These methods allow for the direct observation of transient species and photochemical processes that occur on timescales ranging from femtoseconds to microseconds, providing deep mechanistic insights. rsc.orgmdpi.com
Upon photoexcitation, several competing relaxation pathways become available, including fluorescence, internal conversion, and intersystem crossing to a triplet state. tandfonline.com For instance, studies on chiral helicene-like bidibenzo[c,h]acridines revealed that the initially populated singlet excited state (S₁) has a lifetime in the picosecond range (15-36 ps). tandfonline.com The primary decay channel was found to be internal conversion back to the ground state (78-84%), with intersystem crossing to the triplet state (T₁) being a minor pathway (15-21%). tandfonline.com The subsequent decay of the T₁ state back to the ground state occurs on a much longer timescale, from hundreds of picoseconds to nanoseconds. tandfonline.com
The environment significantly influences these dynamics. The excited-state lifetimes of acridine can be substantially increased from sub-nanosecond in vacuum to the nanosecond scale when clustered with water molecules, highlighting the role of intermolecular interactions in modulating the photophysical behavior. nih.gov These advanced techniques are also crucial for tracking processes like excited-state intramolecular charge transfer (ICT), allowing for the determination of the rates of formation and decay of the charge-separated state. nih.gov
Table 3: Excited-State Kinetic Parameters for Acridine Analogues from Time-Resolved Spectroscopy
This table presents key time constants for various photophysical processes in different acridine systems, demonstrating the insights gained from time-resolved measurements.
| Compound/System | Technique | Process | Time Constant | Reference |
|---|---|---|---|---|
| Bridged Helicene-like Acridine | fs-TA | S₁ Lifetime | 36 ps | tandfonline.com |
| Bridged Helicene-like Acridine | fs-TA | T₁ Lifetime | 5500 ps (5.5 ns) | tandfonline.com |
| 9-Aminoacridine Derivative | TCSPC | ICT Formation | 80-450 ps | nih.gov |
| 9-Aminoacridine Derivative | TCSPC | ICT Decay | 0.7-3.2 ns | nih.gov |
| Acridine-Water Cluster (Ac·(H₂O)₂) | REMPI | Excited State Lifetime | Increased to nanosecond scale | nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Complexes
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier analytical tool for the detailed structural elucidation of the non-covalent complexes formed between bis-acridine derivatives and nucleic acids in solution. nih.gov It provides atomic-level information on the mode of binding, sequence specificity, and the three-dimensional structure of the resulting adducts.
¹H NMR is particularly useful for probing the binding mode. nih.gov Upon intercalation of the planar acridine chromophores between the base pairs of a DNA duplex, the acridine protons experience a strong shielding effect from the ring currents of the adjacent bases, resulting in a significant upfield shift in their resonance frequencies. nih.gov The magnitude of these shifts can confirm an intercalative mode of binding.
The length and flexibility of the linker chain, such as the heptamethylene group, are critical in determining the binding behavior. NMR studies have shown that bis-acridines with linker chains shorter than approximately 9 Å tend to act as mono-intercalators, with only one acridine ring inserting into the DNA helix. In contrast, those with longer chains (greater than ~9.8 Å) are capable of bis-intercalation, where both acridine moieties intercalate at sites separated by one or more base pairs, consistent with the neighbor-exclusion principle. nih.gov
Two-dimensional (2D) NMR experiments, especially Nuclear Overhauser Effect Spectroscopy (NOESY), are essential for defining the precise structure of the complex. NOESY detects protons that are close in space (typically < 5 Å), allowing for the identification of specific intermolecular contacts between the protons of the bis-acridine ligand and the protons of the DNA. These experimentally derived distance constraints are then used in conjunction with molecular modeling to generate a high-resolution 3D structure of the complex, revealing the exact orientation of the intercalated rings and the conformation of the linker chain within the DNA grooves. nih.gov
Table 4: Key Intermolecular NOE Contacts Observed in Bis-Acridine-DNA Complexes
This table lists representative Nuclear Overhauser Effect (NOE) contacts that are crucial for determining the structure of a bis-acridine intercalated into a DNA duplex. The observation of these contacts confirms the spatial proximity between specific ligand and DNA protons.
| Acridine Ligand Proton | DNA Proton | Significance |
|---|---|---|
| Aromatic Protons (H1, H2, H3, H4) | Base Protons (H2', H2'') of flanking residues | Confirms intercalation and positions the acridine ring within the base pair pocket. |
| Aromatic Protons (H1, H2, H3, H4) | Imino Protons of base pairs | Indicates deep intercalation within the DNA helix. |
| Linker Chain Protons (e.g., methylene) | Minor Groove Protons (e.g., H1', H4') | Defines the position and conformation of the linker chain within the minor groove. |
Molecular Interaction Mechanisms and Biophysical Characterization Excluding Clinical Outcomes
Nucleic Acid Binding Studies
Acridine (B1665455) derivatives are a well-established class of DNA and RNA binding compounds. mdpi.com The dimeric nature of Acridine, 9,9'-heptamethylenediiminobis-, featuring two intercalating moieties, suggests a high-affinity binding to nucleic acids through a process known as bis-intercalation. zu.edu.ua This mode of interaction involves the simultaneous insertion of both acridine chromophores into the DNA double helix. zu.edu.ua
The primary mechanism of interaction for Acridine, 9,9'-heptamethylenediiminobis- with duplex DNA is bis-intercalation. zu.edu.ua This process involves the insertion of the two planar acridine tricyclic ring systems between adjacent base pairs in the DNA helix. mdpi.com These intercalated acridine moieties are stabilized by van der Waals forces and π-π stacking interactions with the flanking DNA base pairs. zu.edu.ua
According to the "excluded site model" for bis-intercalators, the linker connecting the two chromophores dictates the number of base pairs that are spanned between the two intercalation sites. mdpi.com The heptamethylene chain in Acridine, 9,9'-heptamethylenediiminobis- provides the necessary length and flexibility to allow both acridine rings to intercalate simultaneously, likely separated by several base pairs. mdpi.comzu.edu.ua This dual binding results in a significantly higher affinity and residence time on the DNA compared to corresponding monomeric acridine compounds. zu.edu.ua
The binding affinity of acridine derivatives can be influenced by the base sequence and local conformation of the DNA. Some acridine-based ligands exhibit a preference for specific DNA sequences. For instance, certain acridine-peptide conjugates and porphyrin-acridine hybrids have shown selectivity for AT-rich regions. nih.govatlantis-press.com Conversely, other acridine derivatives may preferentially bind to GC-rich sequences or specific homopurine tracts. rsc.orgnih.gov The specific sequence preference of Acridine, 9,9'-heptamethylenediiminobis- would be determined by the combined contributions of its acridine chromophore and the nature of the linker, requiring experimental validation through techniques like footprinting analysis. nih.govnih.gov DNA conformation, such as supercoiling, can also impact binding, as the unwinding of the helix required for intercalation is energetically more favorable in negatively supercoiled DNA. nih.gov
The interaction of acridine derivatives with DNA is a thermodynamically favorable process. Isothermal titration calorimetry studies on related N-substituted acridine-9-amines have shown that the formation of acridine-DNA complexes is typically an enthalpy-driven process. nih.gov The binding is characterized by negative changes in both enthalpy (ΔH) and Gibbs free energy (ΔG), indicating that the interactions are spontaneous and exothermic. nih.gov
Dimeric intercalators like Acridine, 9,9'-heptamethylenediiminobis- generally exhibit higher binding constants (KA or Kb) compared to their monomeric analogues, often in the range of 105 M-1 or higher, reflecting a stronger binding affinity. zu.edu.uaias.ac.innih.gov This enhanced affinity is a result of the chelate effect, where the two linked binding events lead to a much slower dissociation rate.
Table 1: Representative Thermodynamic Parameters for Acridine Derivative-DNA Interactions Note: These values are derived from studies on various N-substituted acridine-9-amine derivatives and serve as a general representation for this class of compounds. Specific values for Acridine, 9,9'-heptamethylenediiminobis- may vary.
| Parameter | Representative Value Range | Reference |
| Binding Constant (log KA) | 2.59 to 5.50 | nih.gov |
| Gibbs Free Energy (ΔG) | -6.75 to -7.51 kcal·mol-1 | nih.gov |
| Enthalpy (ΔH) | -3.83 to -11.58 kcal·mol-1 | nih.gov |
| Entropy (TΔS) | -4.83 to 3.68 kcal·mol-1 | nih.gov |
Protein and Enzyme Interaction Studies
The primary mode of action for many acridine derivatives involves the modulation of protein and enzyme function, typically as a secondary consequence of their binding to nucleic acids. By binding tightly to DNA and altering its structure, Acridine, 9,9'-heptamethylenediiminobis- can interfere with the function of enzymes that use DNA as a substrate.
Potent DNA intercalators are known inhibitors of DNA and RNA polymerases, as well as helicases, because the stabilized DNA duplex resists the strand separation required for these enzymes to function. zu.edu.ua A key class of enzymes targeted by acridine compounds are topoisomerases. nih.gov These enzymes manage DNA topology, and acridine derivatives can act as "topoisomerase poisons" by stabilizing the transient DNA-enzyme complex, leading to DNA strand breaks. nih.gov
Furthermore, acridine-based compounds can inhibit the binding of other proteins to DNA. For example, a platinum-acridine conjugate has been shown to form adducts in the DNA minor groove that inhibit the association of TATA-binding protein (TBP) with its target sequence, thereby interfering with the initiation of transcription. nih.gov Acridine derivatives have also been studied for their interactions with non-DNA-related proteins, such as serum albumin and various proteases like pepsin, although these interactions are often of a different nature than the high-affinity binding observed with nucleic acids. nih.gov
An extensive search of scientific literature and databases has been conducted for information specifically pertaining to the chemical compound "Acridine, 9,9'-heptamethylenediiminobis-". Despite employing various search strategies and nomenclature variations, no research articles, in vitro studies, or biophysical characterization data were found for this specific molecule.
The search included queries targeting its potential molecular interaction mechanisms, modulation of enzyme activity, binding site characterization, and interactions with specific proteins such as topoisomerase, tyrosinase, and cholinesterases. Furthermore, searches were conducted to identify any information regarding its membrane interaction and permeation mechanisms.
The comprehensive search did not yield any relevant results that would allow for the creation of an article based on the provided outline. It appears that "Acridine, 9,9'-heptamethylenediiminobis-" has not been the subject of published scientific investigation, or at least, such studies are not available in the public domain or indexed in the databases accessed.
Therefore, it is not possible to generate the requested article with a focus solely on "Acridine, 9,9'-heptamethylenediiminobis-" due to the lack of available scientific data.
Computational and Theoretical Chemistry Insights
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a cornerstone of computational chemistry, enabling the detailed analysis of the electronic characteristics of molecules like "Acridine, 9,9'-heptamethylenediiminobis-".
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.gov
For acridine (B1665455) derivatives, the HOMO is typically localized on the electron-rich acridine ring system, acting as the primary electron donor. nih.gov Conversely, the LUMO serves as the electron acceptor. nih.gov A smaller HOMO-LUMO gap suggests higher chemical reactivity and greater polarizability. nih.gov In the case of "Acridine, 9,9'-heptamethylenediiminobis-", the presence of two acridine moieties linked by a flexible heptamethylene chain would likely influence the electronic distribution and the energy of these frontier orbitals.
| Parameter | Description | Significance for Acridine, 9,9'-heptamethylenediiminobis- |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate electrons. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept electrons. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap suggests higher reactivity and potential for charge-transfer interactions. |
This table presents a conceptual overview of HOMO-LUMO analysis as it would apply to the specified acridine compound.
Theoretical calculations can predict various spectroscopic properties, such as UV-Vis absorption spectra, which are governed by electronic transitions between molecular orbitals. For acridine derivatives, the characteristic absorption bands in the UV-Vis region are due to π-π* transitions within the aromatic system. DFT can help to assign these transitions and understand how structural modifications, such as the dimeric nature of "Acridine, 9,9'-heptamethylenediiminobis-", might affect the absorption wavelengths and intensities.
Molecular Dynamics (MD) Simulations of Ligand-Biomolecule Complexes
Molecular dynamics (MD) simulations provide a dynamic view of how a ligand like "Acridine, 9,9'-heptamethylenediiminobis-" interacts with a biological macromolecule, such as DNA or a protein, over time. mdpi.comnih.gov These simulations offer insights that are not accessible through static modeling alone. mdpi.comnih.gov
MD simulations can reveal the conformational flexibility of "Acridine, 9,9'-heptamethylenediiminobis-" both in solution and when bound to a target. The heptamethylene linker allows the two acridine rings to adopt various spatial orientations relative to one another. Understanding this dynamic behavior is crucial, as specific conformations may be favored for binding to a biological target. The simulations can track changes in the ligand's shape and how it adapts to the binding site.
When "Acridine, 9,9'-heptamethylenediiminobis-" is simulated in complex with a biomolecule, MD can be used to characterize the binding site in detail. It can identify key interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that contribute to the stability of the complex. nih.gov By analyzing the trajectory of the simulation, researchers can assess the stability of the ligand-biomolecule complex over time. nih.gov Metrics such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) can quantify the stability of the complex and the flexibility of different parts of the system. nih.gov
| MD Simulation Parameter | Description | Relevance to Acridine, 9,9'-heptamethylenediiminobis- Complexes |
| RMSD | Root-Mean-Square Deviation | Measures the average deviation of the complex from a reference structure, indicating overall stability. nih.gov |
| RMSF | Root-Mean-Square Fluctuation | Measures the fluctuation of individual residues or atoms, highlighting flexible regions of the complex. nih.gov |
| Interaction Energy | The calculated energy of interaction between the ligand and the biomolecule. | Provides a quantitative measure of the binding affinity. |
This table outlines key parameters from molecular dynamics simulations and their importance in studying the biomolecular complexes of the specified acridine compound.
Molecular Docking Studies for Ligand-Target Recognition
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For Acridine, 9,9'-heptamethylenediiminobis-, these studies are pivotal in elucidating how it recognizes and interacts with biological macromolecules, primarily DNA.
Prediction of Binding Modes and Affinities
The primary biological target for bis-acridine compounds is DNA. The planar acridine rings are known to insert themselves between the base pairs of the DNA double helix, a process known as intercalation. The heptamethylene linker connecting the two acridine moieties allows the molecule to potentially span multiple base pairs and engage in "bis-intercalation," where both rings intercalate simultaneously.
Computational models predict that the flexible heptamethylene chain of Acridine, 9,9'-heptamethylenediiminobis- plays a crucial role in its binding. The length and flexibility of this linker are determining factors for the mode of binding. Studies on homologous series of bis-acridines with varying alkyl chain lengths suggest that the linker resides within one of the DNA grooves, typically the minor groove. The optimal linker length is critical for achieving the correct spacing to allow both acridine rings to intercalate effectively, often with a separation that spans two to three base pairs.
The binding is primarily stabilized by non-covalent interactions, including:
π-π stacking: Between the aromatic acridine rings and the DNA base pairs.
Van der Waals forces: Between the ligand and the DNA structure.
Electrostatic interactions: Between the protonated nitrogen atoms of the acridine rings and the negatively charged phosphate (B84403) backbone of DNA.
| Interaction Type | Description | Key Molecular Moieties Involved |
|---|---|---|
| Bis-intercalation | Both planar acridine rings insert between DNA base pairs simultaneously. | Acridine aromatic rings; DNA base pairs (e.g., G-C, A-T) |
| Groove Binding | The heptamethylene linker resides in a DNA groove, connecting the two intercalated rings. | Heptamethylene (-C7H14-) chain; DNA minor groove |
| π-π Stacking | Aromatic stacking interactions provide significant stabilization energy. | Acridine rings and adjacent DNA base pairs |
| Electrostatic Attraction | Ionic interactions between the positively charged ligand and the negative DNA backbone. | Protonated acridine nitrogen atoms; DNA phosphate groups |
Virtual Screening for Novel Interacting Partners
Virtual screening is a computational method used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. While Acridine, 9,9'-heptamethylenediiminobis- is primarily studied as a DNA intercalator, its structural features could allow it to interact with other biological targets.
Focused libraries of structurally diverse bis-acridine compounds have been utilized in screening campaigns against various targets, such as parasitic enzymes. Although specific studies detailing the use of Acridine, 9,9'-heptamethylenediiminobis- as a query molecule in large-scale virtual screening to find novel protein partners are not widely reported, the general class of bis-acridines is considered a "privileged scaffold". This suggests that derivatives, including the heptamethylene-linked variant, could be included in diversity libraries for screening against a wide range of targets beyond DNA, such as protein kinases or other enzymes with well-defined binding pockets. The aim of such screens would be to identify potential off-target effects or to repurpose the compound for new therapeutic applications.
Quantitative Structure-Activity Relationship (QSAR) Analysis for Mechanistic Understanding
QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. For bis-acridines, QSAR studies have been instrumental in understanding how modifications to the linker and the acridine rings affect their cytotoxic or DNA-binding properties.
The length of the alkyl chain connecting the two acridine units is a key descriptor in QSAR models for this class of compounds. Studies have shown that properties like cytotoxicity and DNA cross-linking ability are highly dependent on the number of methylene (B1212753) units in the linker. For many biological activities, a parabolic relationship is observed, where activity increases with chain length up to an optimal point before decreasing.
A QSAR model for a series of bis-acridines might take the general form:
Biological Activity = f(Descriptor1, Descriptor2, ...)
Key descriptors often used for this class of compounds include:
Topological descriptors: Such as the number of atoms in the linker chain (n).
Physicochemical descriptors: Like lipophilicity (logP), molar refractivity (MR), and polarizability.
Quantum chemical descriptors: Such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
For a series of N,N'-bis(acridinyl)alkane-α,ω-diamines, a hypothetical QSAR study would likely reveal that the linker length (n=7 for the subject compound) is a critical parameter influencing the spatial arrangement of the acridine rings, which in turn dictates the efficiency of DNA bis-intercalation and subsequent biological response. While a specific, validated QSAR model solely for Acridine, 9,9'-heptamethylenediiminobis- is not available, the principles derived from related compounds indicate that its activity is finely tuned by the geometric and electronic properties conferred by its unique structure.
| Descriptor Class | Example Descriptor | Relevance to Acridine, 9,9'-heptamethylenediiminobis- |
|---|---|---|
| Topological | Linker Length (n=7) | Determines the distance and relative orientation of the two acridine rings, critical for bis-intercalation. |
| Physicochemical | Lipophilicity (logP) | Influences membrane permeability and transport to the target site (nucleus). |
| Physicochemical | Molar Refractivity (MR) | Relates to the volume of the molecule and van der Waals forces, affecting binding affinity. |
| Electronic | Dipole Moment | Affects the polarity and solubility of the compound, as well as interactions with polar biological targets. |
Applications in Advanced Research Methodologies and Materials Science
Development of Fluorescent Probes for Molecular Biology
There is currently a lack of specific published research on the use of Acridine (B1665455), 9,9'-heptamethylenediiminobis- as a fluorescent probe in molecular biology.
No specific studies detailing the use of Acridine, 9,9'-heptamethylenediiminobis- for imaging nuclei, lysosomes, or other cellular components have been identified in the available scientific literature.
Data on the application of Acridine, 9,9'-heptamethylenediiminobis- in biosensing for the detection of specific biomolecules is not present in the current body of scientific research.
There is no available information on the utilization of Acridine, 9,9'-heptamethylenediiminobis- in Förster Resonance Energy Transfer (FRET)-based assays.
Exploration in Organic Electronics and Photonics
Specific research on the exploration of Acridine, 9,9'-heptamethylenediiminobis- in the field of organic electronics and photonics has not been found.
There are no published reports on the use of Acridine, 9,9'-heptamethylenediiminobis- as a material in the fabrication of Organic Light-Emitting Diodes (OLEDs) or as a general luminescent material.
No data is available to suggest that Acridine, 9,9'-heptamethylenediiminobis- has been investigated as a Thermo-Activated Delayed Fluorescence (TADF) emitter.
Host Materials in Organic Electronic Devices
The acridine scaffold is a promising component in the design of materials for organic electronic devices, particularly as a host material in organic light-emitting diodes (OLEDs). Host materials play a crucial role in the emissive layer of an OLED by dispersing the guest emitter molecules, facilitating charge transport, and enabling efficient energy transfer to produce light. Acridine derivatives are well-suited for this role due to their inherent electronic properties, high thermal stability, and high triplet energy levels, which are essential for preventing reverse energy transfer from phosphorescent or thermally activated delayed fluorescence (TADF) emitters.
Research into acridine-based compounds has demonstrated their effectiveness. For instance, two small-molecule materials incorporating dimethyl acridine moieties, TPA-2ACR and PhCAR-2ACR, have been synthesized and tested as hole-transporting and host materials in phosphorescent OLEDs (PHOLEDs). nih.gov These materials exhibit high thermal decomposition temperatures (422 °C for TPA-2ACR and 402 °C for PhCAR-2ACR) and triplet energy levels exceeding 3.0 eV, making them excellent candidates for hosting dopants. nih.gov When used as a host, the carbazole-based PhCAR-2ACR enabled a yellow PHOLED to achieve a maximum external quantum efficiency (EQE) of 20.57%. nih.gov
Similarly, the development of fused acridine-naphthalene chromophores has led to deep-blue emitters for OLEDs that meet the stringent Rec. 2020 color purity standards. One such emitter, when doped into a host material, produced a device with a maximum EQE of 5.17% and a narrow emission spectrum, demonstrating the potential of rigid acridine structures in high-performance displays. rsc.org
While direct performance data for Acridine, 9,9'-heptamethylenediiminobis- as an OLED host is not available, its structure suggests potential. The two acridine units can provide the necessary electronic properties and high triplet energy, while the flexible heptamethylene linker could influence film morphology and solubility, which are critical parameters for device fabrication and performance.
Table 1: Performance of OLEDs Incorporating Acridine-Based Host or Emitter Materials
| Compound/Device Type | Role | Max. External Quantum Efficiency (EQE) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Emission Color |
| PhCAR-2ACR nih.gov | Host | 20.57% | 56.90 | 35.75 | Yellow |
| TPA-2ACR nih.gov | Host | 17.20% | 53.15 | 41.74 | Yellow |
| NAPPI-based device rsc.org | Emitter | 5.17% | - | - | Deep-Blue |
| AC-Py-Cz researchgate.net | Host | 25.2% | - | 89.8 | Green |
Catalytic Applications in Organic Synthesis
The application of acridine derivatives as catalysts in organic synthesis is an emerging area, particularly in the field of photocatalysis. Acridinium (B8443388) salts, which are oxidized derivatives of acridines, have been identified as potent visible-light photoredox catalysts. acs.org These catalysts can absorb light and initiate electron transfer processes to facilitate a wide range of organic transformations.
For example, 9-arylacridine derivatives have been developed as a class of visible-light photocatalysts for direct decarboxylative radical generation from carboxylic acids. nih.gov This method has been successfully applied in dual-catalytic systems, such as a direct radical conjugate addition to various Michael acceptors, merging acridine photocatalysis with copper catalysis. nih.gov The photocatalytic cycle involves the excitation of an acridine–carboxylic acid complex from its singlet excited state, which leads to the generation of radical intermediates that can participate in further reactions. nih.gov
Although the specific compound Acridine, 9,9'-heptamethylenediiminobis- has not been explicitly reported as a catalyst, its fundamental structure is relevant. The acridine nucleus can be converted into the catalytically active acridinium form. A bis-acridinium structure derived from this compound could potentially offer unique catalytic properties, such as cooperative catalysis where the two catalytic centers work in concert, or be used as a scaffold to create catalysts with specific spatial arrangements.
It is important to distinguish this from the more common context in which acridines appear in catalysis literature: the use of various catalysts for the synthesis of the acridine ring system itself. Numerous methods have been developed that employ catalysts like aluminized polyborate for the efficient, solvent-free synthesis of 1,8-dioxo-decahydroacridines. growingscience.com However, this involves acridines as products, not as catalysts. The exploration of bis-acridines like the title compound as organocatalysts or photocatalysts remains a field with potential for future development.
Supramolecular Chemistry and Self-Assembly Research
The planar, aromatic structure of the acridine ring makes it an excellent building block for supramolecular chemistry and self-assembly. Acridine-containing molecules can participate in a variety of non-covalent interactions, such as π-π stacking, hydrogen bonding, and van der Waals forces, to form well-defined, higher-order structures. researchgate.net
Bis-acridine compounds, such as Acridine, 9,9'-heptamethylenediiminobis-, are particularly interesting in this context. The two acridine units can act as "pincers" or "tweezers" to bind guest molecules or can interact with each other intramolecularly or intermolecularly. The flexible heptamethylene linker plays a critical role by defining the distance and relative orientation between the two planar moieties, thus directing the geometry of the resulting self-assembled architectures. Research on related bis-acridine structures has shown that the linker length is a crucial parameter; for instance, the bioactivity of certain polyamine-linked bis-acridines requires a minimum linker length of approximately 10 Å to be effective. nih.gov
The ability of the acridine core to form self-assembled frameworks has been demonstrated in co-crystals with other molecules, such as dihydroxynaphthalene, where a combination of π-π stacking and hydrogen bonds leads to complex three-dimensional networks. researchgate.net The specific interactions dictate the final structure, highlighting the programmability of these systems.
The structure of Acridine, 9,9'-heptamethylenediiminobis- suggests it could be used to construct various supramolecular systems. For example, it could form discrete molecular clips for host-guest chemistry, assemble into one-dimensional stacks or nanotubes through intermolecular π-π interactions, or be incorporated into more complex metal-organic frameworks or polymers. Its ability to act as a bis-intercalator with DNA, a classic example of supramolecular recognition, further underscores the potential of this class of molecules. researchgate.netmdpi.com
Table 2: Key Non-Covalent Interactions Involving the Acridine Moiety in Supramolecular Assembly
| Interaction Type | Description |
| π-π Stacking | Attraction between the electron clouds of adjacent planar acridine rings, leading to the formation of columnar or stacked structures. |
| Hydrogen Bonding | Interaction involving the acridine nitrogen atom as a hydrogen bond acceptor with suitable donor molecules (e.g., hydroxyl groups). |
| C-H···π Interactions | Weak interactions where a C-H bond acts as a donor to the π-system of the acridine ring. |
| Host-Guest Interactions | Encapsulation or binding of smaller "guest" molecules between the two acridine "pincers" of a bis-acridine molecule. |
Emerging Research Frontiers and Methodological Challenges
Integration of Advanced Nanotechnology for Research Tool Enhancement
The convergence of nanotechnology with the chemistry of acridine (B1665455) derivatives is creating novel opportunities for developing sophisticated research tools. While specific studies on "Acridine, 9,9'-heptamethylenediiminobis-" are not prominent, the functionalization of nanoparticles with acridine-based molecules is a promising strategy.
Potential Nanotechnology Applications for Bis-Acridines:
Nanoscale Sensors: The amino groups in the linker of bis-acridines could serve as attachment points for functionalizing nanoparticles. Such nano-conjugates could act as highly sensitive sensors for detecting specific biomolecules or environmental pollutants. zzylchem.com A change in the fluorescence or electrical properties of the acridine-functionalized nanoparticles upon binding to a target analyte would form the basis of detection. zzylchem.com
Nanocomposites: Incorporation of bis-acridines into nanocomposite materials could enhance their mechanical, thermal, or optical properties. These materials could find applications in advanced electronics or as specialized coatings.
Targeted Drug Delivery: Gold nanostars and other nanoparticles are being explored as carriers for therapeutic agents. Acridine-based dyes have been used as Raman reporters for cell imaging, suggesting the potential for developing bis-acridine-loaded nanoprobes for theranostic applications, combining diagnosis and therapy. researchgate.net
Methodological challenges in this area include achieving controlled and reproducible functionalization of nanoparticles, ensuring the stability of the nano-conjugates in biological environments, and minimizing potential cytotoxicity of the nanomaterials themselves.
Single-Molecule Biophysics with Dimeric Acridine Probes
Single-molecule biophysics offers unparalleled insights into the dynamics and mechanisms of biological processes by observing individual molecules. Dimeric acridine compounds, with their inherent fluorescence and DNA-binding properties, are potential candidates for use as probes in such studies. medchemexpress.com
Acridine orange, a related monomeric dye, is known to form dimers that act as fluorescent probes for proteins. rsc.org The structural relaxation of these dimers has been studied at the single-molecule level, revealing complex dynamics both in solution and within living cells. nih.gov This suggests that synthetic bis-acridines like "Acridine, 9,9'-heptamethylenediiminobis-" could be designed as sophisticated probes for single-molecule fluorescence resonance energy transfer (smFRET) studies to investigate DNA conformational changes, protein-DNA interactions, or the mechanics of molecular motors.
Potential Research Findings from Single-Molecule Studies:
| Biophysical Parameter | Potential Information Gained |
| Binding/Unbinding Kinetics | Precise on- and off-rates of the bis-acridine probe binding to a single DNA or protein molecule. |
| Conformational Dynamics | Real-time observation of DNA bending, twisting, or looping induced by the binding of the bis-acridine. |
| Enzyme Activity | Monitoring the activity of single DNA-processing enzymes (e.g., polymerases, topoisomerases) by observing the displacement or change in fluorescence of a bound bis-acridine probe. |
A significant challenge is the potential for the probe itself to perturb the biological system it is intended to study. The high affinity of bis-acridines for DNA could alter its natural structure or interfere with protein binding. researchgate.net Therefore, careful design and control experiments are crucial.
Rational Design Principles for Next-Generation Acridine Derivatives
The development of new bis-acridine compounds with enhanced efficacy and target selectivity is increasingly driven by rational design principles. This approach combines computational modeling with synthetic chemistry to create molecules with optimized properties. mdpi.comnih.gov
Key principles in the rational design of bis-acridines include:
Linker Optimization: The length and flexibility of the linker chain are critical. Studies on various bis-acridines have shown that the linker length influences DNA binding affinity and biological activity. nih.govnih.gov A linker of approximately 10 Å is often optimal for effective bis-intercalation. nih.govnih.gov The heptamethylene linker of the titular compound provides a specific and relatively flexible spacing.
Chromophore Modification: Altering the acridine ring system itself can modulate its properties. For instance, creating aza-acridine derivatives has been shown to improve bioactivity against certain parasites. nih.gov
Target Selectivity: Structure-based modeling is used to design bis-acridines that can selectively target specific DNA structures, such as G-quadruplexes found in telomeres and promoter regions of oncogenes, which are attractive targets for anticancer drugs. nih.gov The dimensions of the molecule, particularly the separation of the terminal groups, are key to achieving this selectivity. nih.gov
Table of Structure-Activity Relationships in Bis-Acridines:
| Structural Modification | Observed Effect on Activity | Reference |
| Increasing polyamine linker length | Increased antiparasitic activity but also increased cytotoxicity. | nih.gov |
| N-alkylation of polyamine linker | Reduced cytotoxicity while retaining antiparasitic bioactivity. | nih.gov |
| Substitution with polyether linker | Maintained bioactivity and further reduced cytotoxicity. | nih.gov |
| Replacement with aza-acridine | Markedly improved bioactivity compared to equivalent bis-acridines. | nih.gov |
| Introduction of 4-carboxamide groups | Enhanced DNA affinity and potent cytotoxic activity. | nih.gov |
A major challenge is accurately predicting the in vivo behavior of designed molecules based on in vitro and in silico data. Factors such as cell permeability, metabolic stability, and off-target effects must be considered.
Interdisciplinary Approaches in Acridine Research
Advancing the frontiers of bis-acridine research necessitates a highly interdisciplinary approach, integrating expertise from various scientific fields.
Chemistry and Biology: Synthetic chemists design and create novel bis-acridine derivatives, while molecular and cell biologists evaluate their activity in biological systems, studying their mechanisms of action and identifying cellular targets. researchgate.netnih.gov
Biophysics and Computational Modeling: Biophysicists employ techniques like X-ray crystallography, NMR spectroscopy, and single-molecule studies to elucidate the atomic-level interactions between bis-acridines and their targets. nih.govmdpi.com Computational chemists use molecular dynamics simulations and docking studies to predict these interactions and guide the design of new compounds. nih.gov
Materials Science and Medicine: The collaboration between materials scientists and medical researchers is crucial for developing nanotechnology-based delivery systems and diagnostic tools, translating fundamental discoveries into potential clinical applications. zzylchem.comresearchgate.net
The primary methodological challenge in interdisciplinary research is fostering effective communication and collaboration between scientists with different backgrounds and technical languages. Integrating large and diverse datasets from these different fields to build a comprehensive understanding of bis-acridine function remains a key objective.
Q & A
Q. What are the standard synthetic routes for 9,9'-heptamethylenediiminobis-acridine derivatives?
The synthesis typically involves Ullmann coupling reactions or acridinium salt formation. For example, chemiluminescent derivatives like 9-arylmethylene-10-methyl-9,10-dihydroacridine are synthesized via condensation of acridan precursors with aromatic aldehydes, followed by quaternization to form acridinium salts . Key steps include controlling reaction temperature (e.g., 80–100°C in DMF) and using catalysts like CuI for cross-coupling. Purity is ensured via column chromatography and recrystallization.
Q. Which spectroscopic techniques are critical for characterizing acridine-based compounds?
Essential methods include:
- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and dihydroacridine backbone integrity.
- Mass spectrometry (HRMS) for molecular weight validation, particularly for derivatives with morpholine or carbazole substituents .
- X-ray crystallography to resolve spiro-conformations in materials like spiro[acridine-9,9′-fluorene] derivatives .
- UV-Vis and fluorescence spectroscopy to assess π-π* transitions and emission properties in solution/solid states .
Q. What role do acridine derivatives play in organic light-emitting diodes (OLEDs)?
Acridine-based emitters, such as spiro[acridine-9,9′-xanthene] (SFX-Ad), exhibit aggregation-induced emission (AIE) and thermally activated delayed fluorescence (TADF). These properties enable high photoluminescence quantum yields (PLQY >90%) in solid matrices and efficient exciton utilization in blue OLEDs . Their rigid spiro-structures suppress non-radiative decay, enhancing device external quantum efficiency (EQE) up to 30.8% .
Advanced Research Questions
Q. How can researchers optimize TADF properties in acridine-based emitters to minimize efficiency roll-off?
Strategies include:
- Spatial separation of donor-acceptor (D-A) units to reduce triplet-triplet annihilation (TTA). For example, tilted D-A alignment in compounds like 2tDMG decreases ΔEST (0.06 eV), enabling faster reverse intersystem crossing (RISC) .
- Doping concentration optimization (e.g., 20 wt% in PPF films) to balance carrier transport and exciton confinement .
- Heteroatom substitution (e.g., B-O or B-S bonds in boronate emitters) to modulate electron-withdrawing strength and blue-shift emission .
Q. What experimental approaches resolve contradictions in reported PLQE values for acridine derivatives?
Discrepancies often arise from matrix effects or measurement conditions. To address this:
Q. How can acridine-based materials be tailored for dual applications in anti-counterfeiting and OLEDs?
Leverage stimuli-responsive properties:
- Mechanochromism : Design AIE-active derivatives (e.g., SFX-Ad) that exhibit reversible emission shifts under mechanical stress, useful for security inks .
- Multi-resonance TADF : Incorporate electron-deficient units (e.g., triazine) to achieve narrowband emission for high-color-purity OLEDs .
- Solution-processability : Modify side chains (e.g., alkyl or carbazole groups) to enable inkjet printing for flexible devices .
Q. What methodologies address spectral shifts in acridine derivatives across different solvents or solid-state matrices?
- Solvatochromic studies : Correlate emission maxima with solvent polarity (e.g., Lippert-Mataga plots) to predict solid-state behavior .
- Density functional theory (DFT) calculations : Simulate frontier molecular orbitals (FMOs) to rationalize bathochromic shifts in polar matrices .
- Host-guest compatibility screening : Test emitters in hosts with similar HOMO/LUMO levels to minimize aggregation-caused quenching .
Data Analysis and Experimental Design
Q. How should researchers analyze conflicting data on acridine derivatives' electrochemical stability?
- Cyclic voltammetry (CV) : Compare oxidation/reduction potentials across studies, noting electrolyte composition (e.g., TBAPF6 in CH2Cl2 vs. aqueous buffers) .
- Accelerated aging tests : Expose OLED devices to thermal stress (85°C) and monitor luminance decay to assess operational stability .
- Spectroelectrochemistry : Track in situ spectral changes during redox cycles to identify degradation pathways .
Q. What statistical methods are appropriate for analyzing acridine-based bioimaging data?
- One-way ANOVA : Compare fluorescence intensities across treatment groups (e.g., acridine orange staining in cellular assays) .
- Student’s t-test : Evaluate significance of single-variable changes (e.g., HK-II overexpression in glioma prognosis studies) .
- Multivariate regression : Model structure-activity relationships (SAR) for derivatives with varying substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
